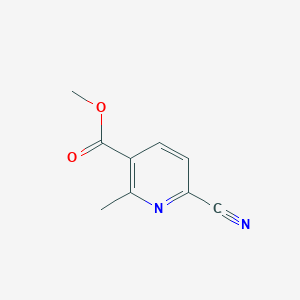

Methyl 6-cyano-2-methylnicotinate

Description

Overview of Nicotinate (B505614) Derivatives within Contemporary Organic Chemistry

Nicotinate derivatives, esters of nicotinic acid (niacin or vitamin B3), are a class of compounds built upon the pyridine (B92270) ring. This structural motif is not only a fundamental building block in organic chemistry but also a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org The pyridine ring is a bioisostere of benzene, meaning it has similar physical and chemical properties, which allows for its incorporation into a vast array of molecules with diverse biological activities. rsc.org

The significance of nicotinate and its parent structure, pyridine, is underscored by their presence in numerous natural products, including alkaloids, and as core components in over 7000 commercial drug molecules. rsc.org Their utility spans from being precursors in the synthesis of pharmaceuticals and agrochemicals to acting as essential solvents and reagents in various chemical transformations. rsc.orgrsc.org

In recent years, there has been a growing interest in developing novel and efficient synthetic methods for nicotinamide (B372718) derivatives, which are closely related to nicotinates. nih.gov These derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govnih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a highly sought-after template in the discovery of new drugs. researchgate.net

Structural and Synthetic Significance of Methyl 6-cyano-2-methylnicotinate and Related Pyridine Scaffolds

Methyl 6-cyano-2-methylnicotinate belongs to the family of pyridine scaffolds, which are six-membered heteroaromatic rings containing a nitrogen atom. nih.gov This structural feature imparts unique properties to these molecules, including a degree of water solubility that can be advantageous for pharmaceutical applications. nih.gov The pyridine ring is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, compared to electrophilic substitution, which occurs at the C-3 position under more rigorous conditions. nih.gov

The synthesis of nicotinate derivatives can be achieved through various methods. One common approach is the esterification of the corresponding nicotinic acid. For instance, methyl 6-methylnicotinate (B8608588) can be synthesized by reacting 6-methylnicotinic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com Another documented synthesis of a related compound, 2-methyl nicotinate, involves the reaction of β-aminocrotonic acid methyl ester with 1,1,3,3-tetramethoxypropane (B13500) in the presence of hydrochloric acid. google.com

Methyl 6-cyano-2-methylnicotinate itself serves as a valuable intermediate in the synthesis of more complex molecules. For example, it has been utilized as a starting material in the synthesis of 6-methyl nicotine, a compound of interest in neurodegenerative disease research. patsnap.comgoogle.com This synthesis involves a sequence of reactions including ester condensation, ring-opening, reduction, halogenation, and amination ring-closure. patsnap.comgoogle.com

The structural and synthetic versatility of pyridine derivatives like Methyl 6-cyano-2-methylnicotinate continues to drive research in various fields of chemistry, from materials science to drug discovery. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(9(12)13-2)4-3-7(5-10)11-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKWXXRKGXEUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Cyano 2 Methylnicotinate and Analogues

Established Organic Synthetic Approaches

Traditional organic synthesis provides a robust foundation for the construction of the methyl nicotinate (B505614) framework. These methods often involve the systematic assembly of the pyridine (B92270) ring followed by modifications to introduce the desired functional groups.

Multicomponent Reactions and Pyridine Ring Annulation in Nicotinate Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. These reactions are powerful tools for synthesizing complex molecules like poly-substituted pyridines from simple precursors.

One of the most classic and versatile MCRs for pyridine synthesis is the Hantzsch reaction, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. taylorfrancis.com Variations of this [2+2+1+1] approach have been developed, including methods that use substrates with nitrile functionalities to replace one or both of the β-dicarbonyl compounds. taylorfrancis.com These strategies offer an excellent opportunity to introduce a variety of substituents onto the pyridine ring. researchgate.net

The general principle of pyridine ring annulation involves the formation of the heterocyclic ring by connecting a series of atoms from different starting materials. For instance, condensation of aromatic aldehydes with compounds like cyanothioacetamide and acetophenones can provide synthetic routes to various substituted pyridine derivatives. researchgate.net This modular approach allows for the systematic construction of highly functionalized nicotinates and nicotinonitriles. researchgate.netdntb.gov.ua

Esterification and Functional Group Interconversion Strategies for Methyl Nicotinate Derivatives

Esterification is a fundamental reaction for the synthesis of methyl nicotinate derivatives. The most common method is the Fischer esterification, which involves reacting the corresponding nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.com The reaction is typically carried out under reflux conditions for several hours to achieve a good yield. chemicalbook.comchemicalbook.com For example, methyl 6-methylnicotinate (B8608588) can be synthesized by refluxing 6-methylnicotinic acid in methanol with sulfuric acid as a catalyst for 17 hours, resulting in a 75% yield. chemicalbook.com Another approach involves refluxing the acid in methanol saturated with gaseous hydrogen chloride. prepchem.com

Functional Group Interconversion (FGI) is a key strategy for modifying a molecule after the core structure has been assembled. ic.ac.ukimperial.ac.uk This involves converting one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.ukimperial.ac.uk For nicotinate derivatives, FGI can be used to introduce substituents like the cyano group. For instance, a halogenated pyridine, such as a bromo-substituted nicotinate, can be converted to the corresponding cyano-derivative through nucleophilic substitution using a cyanide salt. The conversion of sulfonate esters to halides is also a common FGI strategy. vanderbilt.edu These tactical modifications are crucial for accessing a wide range of analogues from a common intermediate. ub.eduresearchgate.net

Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives

| Method | Catalyst | Alcohol | Conditions | Typical Yield | Reference |

| Fischer Esterification | Concentrated H₂SO₄ | Methanol | Reflux, 13-17 hours | ~75-79% | chemicalbook.comchemicalbook.comorientjchem.org |

| Hydrogen Chloride | Gaseous HCl | Methanol | Reflux, 1 hour | High | prepchem.com |

| Solid Acid Catalyst | MoO₃/SiO₂ | Methanol | Reflux | ~79% | orientjchem.orgresearchgate.net |

| Transesterification | Sodium Methoxide | Menthol | 70-120°C, partial vacuum | 83-87% | googleapis.comgoogle.com |

Biocatalytic Pathways for Nicotinate Synthesis

In response to the growing demand for more sustainable chemical manufacturing, biocatalysis has emerged as a powerful alternative to traditional synthetic methods. These approaches utilize enzymes to perform chemical transformations, often with high selectivity and under environmentally benign conditions.

Enzymatic Transformations and Green Chemistry Principles in Nicotinate Production

Biocatalytic methods are increasingly applied to the synthesis of nicotinic acid and its derivatives, aligning with the principles of green chemistry. frontiersin.orgchimia.chresearchgate.net These processes offer significant advantages over traditional chemical methods, which often require harsh conditions like high temperatures and strong acids or bases, leading to high energy consumption and waste generation. mdpi.comresearchgate.net In contrast, enzymatic reactions are conducted under mild conditions, typically in aqueous media, leading to high conversion rates and reduced environmental impact. frontiersin.org

A key enzymatic route for producing nicotinic acid involves the hydrolysis of 3-cyanopyridine. This transformation can be achieved using enzymes called nitrilases. mdpi.comnih.gov For example, nitrilase from Rhodococcus rhodochrous J1 has been shown to convert 3-cyanopyridine to nicotinic acid with a 100% yield. frontiersin.orgnih.gov Recombinant nitrilases, such as those from P. putida, have been developed to improve production efficiency and reduce costs. nih.govconsensus.app High-density cell cultures of these recombinant strains can achieve high total enzyme activity, enabling the accumulation of significant product concentrations. nih.gov The use of immobilized enzymes in packed-bed bioreactors further enhances the process by improving stability and allowing for repeated use of the biocatalyst. mdpi.com

Table 2: Examples of Biocatalytic Synthesis of Nicotinic Acid

| Enzyme/Organism | Substrate | Product | Key Findings | Reference |

| Rhodococcus rhodochrous J1 Nitrilase | 3-Cyanopyridine | Nicotinic Acid | First reported nitrilase-catalyzed process with 100% yield. | frontiersin.orgnih.gov |

| Recombinant P. putida Nitrilase | 3-Cyanopyridine | Nicotinic Acid | High-density culture achieved 654 U·mL⁻¹ total activity. | nih.govconsensus.app |

| Immobilized E. coli expressing Nitrilase | 3-Cyanopyridine | Nicotinic Acid | Semi-continuous packed-bed bioreactor operated for 41 batches with 100% conversion. | mdpi.com |

| Novozym® 435 Lipase | Methyl Nicotinate + Amines | Nicotinamide (B372718) Derivatives | Continuous-flow microreactor synthesis; high yields (81.6–88.5%) in 35 minutes. | nih.gov |

Process Development and Scale-Up of Methyl 6-cyano-2-methylnicotinate Intermediates

The transition from a laboratory-scale synthesis to industrial production requires careful process development and scale-up. This phase focuses on creating a robust, safe, and economically viable manufacturing process.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing costs and waste. researchgate.net This involves a systematic study of various reaction parameters, including temperature, pressure, reaction time, solvent, and catalyst choice and loading. For the synthesis of nicotinate derivatives, which may involve exothermic reactions, careful control of temperature is crucial for safety and to prevent the formation of byproducts. chimia.ch

In the industrial production of nicotinic acid, for example, the ammoxidation of 3-picoline to 3-cyanopyridine is often carried out in a fluidized bed reactor with a heterogeneous catalyst. mdpi.com The choice of catalyst is vital for achieving high selectivity and conversion. chimia.ch Subsequent steps, such as the hydrolysis of the nitrile or the esterification of the acid, must also be optimized. For instance, in the synthesis of methyl 6-methylnicotinate from 5-ethyl-2-methyl pyridine, the process involves oxidation with nitric acid, followed by distillation and then esterification with methanol. environmentclearance.nic.in Each step, from controlling the addition rate of reagents to adjusting the pH for product extraction and final purification by distillation, is optimized to ensure the final product meets the required quality specifications. researchgate.netenvironmentclearance.nic.in The development of scalable processes for intermediates is essential for the reliable supply of materials for further chemical synthesis. researchgate.netinsights.bio

Mechanistic Understanding of Impurity Formation in Nicotinate Synthesis

Research into the synthesis of key intermediates for P2Y12 antagonists, specifically ethyl 6-chloro-5-cyano-2-methylnicotinate, has shed light on the formation of two major impurities. researchgate.net The elucidation of these impurity formation mechanisms has been instrumental in optimizing the synthetic route, leading to substantial improvements in both yield and purity without the need for additional purification steps. researchgate.net

The investigation centered on the synthetic pathway towards ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a precursor to the target nicotinate. By understanding the mechanistic pathways leading to the generation of two significant impurities, researchers were able to modify the process parameters to minimize their formation. This proactive approach, grounded in mechanistic insight, proved more effective than relying solely on downstream purification strategies.

Chemical Reactivity and Reaction Mechanisms of Methyl 6 Cyano 2 Methylnicotinate

Mechanistic Studies of Functional Group Reactivity (Cyano, Ester, Pyridine (B92270) Nitrogen)

The reactivity of methyl 6-cyano-2-methylnicotinate is governed by the electronic properties of its three key functional groups: the cyano group, the methyl ester group, and the pyridine nitrogen. The electron-withdrawing nature of the cyano and ester groups significantly influences the electron density of the pyridine ring, making it susceptible to certain types of reactions while deactivating it towards others.

The cyano group at the 6-position is a strong electron-withdrawing group. Its reactivity is analogous to other cyanopyridine derivatives, which are known to be highly reactive towards nucleophiles. nih.gov The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to a variety of addition products. nih.gov The presence of the electron-withdrawing pyridine ring further enhances the electrophilicity of the nitrile carbon.

The methyl ester group at the 3-position is also electron-withdrawing and is susceptible to hydrolysis under both acidic and basic conditions. chemicalbook.com The mechanism of ester hydrolysis typically involves nucleophilic attack at the carbonyl carbon. chemicalbook.com A study on the aqueous stability of methylnicotinate showed that it slowly hydrolyzes to nicotinic acid, with the rate being approximately 0.5% per year at 4°C. nih.gov While specific kinetic data for the hydrolysis of methyl 6-cyano-2-methylnicotinate is not available, the presence of the additional electron-withdrawing cyano group is expected to influence the rate of hydrolysis compared to the parent methyl nicotinate (B505614).

The pyridine nitrogen possesses a lone pair of electrons and can act as a base or a nucleophile. However, the presence of two electron-withdrawing groups (cyano and ester) reduces the basicity of the nitrogen atom compared to pyridine itself. This deactivation makes protonation and alkylation at the nitrogen less favorable.

Photochemical and Thermochemical Reactions of Methyl 6-cyano-2-methylnicotinate

The photochemical behavior of methyl 6-cyano-2-methylnicotinate is expected to be influenced by the cyanopyridine core. Cyanopyridine derivatives are known to be photoactive materials with interesting fluorescence properties. qu.edu.qa Some cyanopyridone derivatives exhibit blue emissive behavior in solution and yellow fluorescence in the solid state, and are noted for their high stability under UV irradiation. qu.edu.qa Studies on cyanopyridine derivatives of chalcones have also highlighted their fluorescent nature. researchgate.net While specific data for methyl 6-cyano-2-methylnicotinate is not available, it is plausible that it may exhibit some level of fluorescence and undergo photochemical reactions upon exposure to UV light.

The thermochemical stability of this compound can be inferred from studies on related molecules. The thermal decomposition of methyl nicotinate has been studied, and its flash point is reported to be 95.56 °C. google.com A study on the thermodynamic properties of methyl methylanthranilate isomers indicated that the position of the methyl group influences the stability of the molecule. nih.gov For nitrogen-rich heterocyclic esters, thermal stability is generally high, with decomposition often occurring at temperatures above 250 °C. nih.gov Given these findings, methyl 6-cyano-2-methylnicotinate is expected to be a relatively thermally stable compound.

Interaction with Catalytic Systems and Reagents

The functional groups of methyl 6-cyano-2-methylnicotinate allow for a variety of transformations using catalytic systems and specific reagents.

The cyano group can be catalytically hydrogenated to an aminomethyl group. The catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives to the corresponding 2-ethylaminopyridine derivatives has been achieved using metal catalysts, particularly palladium catalysts. This suggests that the cyano group in methyl 6-cyano-2-methylnicotinate could be selectively reduced under similar conditions.

The ester group can be hydrolyzed using acid or base catalysis, as discussed in section 3.1.

The pyridine ring itself can participate in various catalytic reactions. For instance, palladium-catalyzed coupling reactions are common for substituted pyridines. While specific examples for methyl 6-cyano-2-methylnicotinate are not readily found, methyl 4-bromo-6-methylnicotinate is known to be used in Suzuki-Miyaura coupling reactions with palladium catalysts to form carbon-carbon bonds. This suggests that if a halogen were introduced onto the pyridine ring of methyl 6-cyano-2-methylnicotinate, it could likely undergo similar cross-coupling reactions.

The reactivity of the compound with various reagents is dictated by the nature of the functional groups. The pyridine nitrogen can react with acids. The cyano group can react with strong nucleophiles. The ester can be targeted by nucleophiles leading to amides or other ester derivatives.

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Reagent/Condition | Expected Reaction |

| Cyano Group | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Reduction to Aminomethyl Group |

| Ester Group | Acid or Base | Hydrolysis to Carboxylic Acid |

| Pyridine Ring | Electrophiles | Substitution (likely at C5) |

| Pyridine Ring | Nucleophiles | Substitution (less likely due to deactivation) |

| Halogenated Derivative | Palladium Catalyst, Boronic Acid | Suzuki-Miyaura Coupling |

Interactive Data Table: Inferred Properties

| Property | Basis of Inference | Inferred Characteristic |

| Photochemical Behavior | Studies on cyanopyridine derivatives qu.edu.qaresearchgate.net | Likely to be photoactive and potentially fluorescent. |

| Thermochemical Stability | Studies on methyl nicotinate and other heterocyclic esters nih.govgoogle.com | Expected to be relatively stable at elevated temperatures. |

Theoretical and Computational Chemistry of Methyl 6 Cyano 2 Methylnicotinate

Quantum Chemical Investigations (DFT, MP2, CCSD(T))

Quantum chemical calculations are fundamental in predicting the properties of molecules. For a compound like Methyl 6-cyano-2-methylnicotinate, these methods could provide deep insights into its behavior.

Electronic Structure, Molecular Geometry, and Conformational Analysis

A foundational step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. Methods like DFT, with various functionals (e.g., B3LYP), and ab initio methods like MP2 and CCSD(T) are used to determine bond lengths, bond angles, and dihedral angles. For Methyl 6-cyano-2-methylnicotinate, key parameters would include the planarity of the pyridine (B92270) ring, the orientation of the methyl and ester groups, and the geometry of the cyano group.

Conformational analysis would be crucial to identify the lowest energy conformers. The rotation around the C-C bond connecting the ester group to the pyridine ring, and the orientation of the methyl group would be of particular interest. The relative energies of different conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Geometrical Parameters for Methyl 6-cyano-2-methylnicotinate (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.40 | - | - |

| C-N (ring) | 1.33 - 1.34 | - | - |

| C-CN | 1.45 | - | - |

| C≡N | 1.15 | - | - |

| C-C=O | 1.51 | 120.5 | - |

| C=O | 1.21 | - | - |

| O-CH3 | 1.44 | - | - |

| C(ring)-C(methyl) | 1.51 | - | - |

| N-C-C (ring) | - | 123.0 | - |

| C-C-CN | - | 178.0 | - |

| C-C(O)-O | - | 125.0 | - |

| C(ring)-C-C=O-O | - | - | 0 or 180 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors would help in predicting how Methyl 6-cyano-2-methylnicotinate might interact with other molecules.

Table 2: Hypothetical Frontier Molecular Orbital Data for Methyl 6-cyano-2-methylnicotinate (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Calculations

NBO analysis provides information about the delocalization of electron density and the nature of bonding within the molecule. It can quantify hyperconjugative interactions and charge transfer between orbitals. For Methyl 6-cyano-2-methylnicotinate, NBO analysis would reveal the interactions between the lone pairs of the nitrogen and oxygen atoms with the pi-system of the pyridine ring.

The MEP surface is a visual representation of the electrostatic potential on the electron density surface. It is used to predict reactive sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the cyano group, as well as the oxygen atom of the carbonyl group, indicating sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. By comparing calculated shifts with experimental data, the structure of a molecule can be confirmed.

Similarly, the calculation of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. The calculated frequencies and intensities would correspond to the vibrational modes of the molecule, such as the stretching of the C≡N, C=O, and C-H bonds, and the various bending and ring modes.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (methyl) | 2.5 | - |

| ¹H (ester methyl) | 3.9 | - |

| ¹H (ring) | 7.5 - 8.5 | - |

| ¹³C (C≡N) | 117 | - |

| ¹³C (C=O) | 165 | - |

| C≡N stretch | 2230 | - |

| C=O stretch | 1725 | - |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

TD-DFT is a popular method for calculating the electronic absorption spectra (UV-Vis) of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions. For Methyl 6-cyano-2-methylnicotinate, TD-DFT could elucidate the electronic transitions involving the pyridine ring and the cyano and ester substituents.

Reaction Mechanism Modeling and Transition State Characterization

The computational modeling of reaction mechanisms and the characterization of transition states are pivotal for understanding the reactivity of a molecule. For derivatives of nicotinic acid and cyanopyridines, Density Functional Theory (DFT) is a commonly employed method to elucidate reaction pathways.

Computational studies on related pyridine derivatives often focus on C-H functionalization, a key type of reaction for modifying the pyridine ring. For instance, the C3-cyanation of pyridines has been investigated using computational methods, revealing that the regioselectivity is determined by a combination of steric and electronic factors. researchgate.net DFT calculations, such as those performed at the ω‐B97XD/def2‐TZVPP level of theory, can be used to model the reaction of an in-situ generated dihydropyridine (B1217469) with a cyano electrophile. researchgate.net Such studies provide insights into the activation energies and the geometries of transition states, which are crucial for predicting the most favorable reaction pathways.

In the context of Methyl 6-cyano-2-methylnicotinate, theoretical modeling could predict its behavior in various organic reactions. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the cyano and methyl nicotinate (B505614) groups would influence the activation of the pyridine ring towards nucleophilic attack. DFT calculations could be used to model the transition states for the addition of a nucleophile at different positions of the pyridine ring, thereby predicting the regioselectivity of the reaction.

Furthermore, computational studies on the aza-Henry reactions of α-nitro esters catalyzed by chiral bis(amidine) proton complexes have utilized DFT to analyze the transition states and explain the observed diastereoselectivity. nih.gov These studies highlight the importance of catalyst-substrate hydrogen bonding and dispersion forces in determining the stereochemical outcome. nih.gov Similar computational approaches could be applied to understand the stereoselective reactions involving Methyl 6-cyano-2-methylnicotinate.

Table 1: Representative Computational Methods for Reaction Mechanism Studies of Pyridine Derivatives

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) - M06-2X | 6-31G(d) | Geometry optimizations and frequency calculations for aza-Henry reactions. | nih.gov |

| Density Functional Theory (DFT) - B3LYP | SDD-6-31G(d) | Modeling of copper-catalyzed dearomative 1,2-hydroamination. | researchgate.net |

| Density Functional Theory (DFT) - ω‐B97XD | def2‐TZVPP/SMD(chloroform) | C3‐Cyanation of pyridines. | researchgate.net |

| Density Functional Theory (DFT) - B3LYP | 6-31G(d) | [3 + 2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides. | nih.gov |

This table is interactive. You can sort and filter the data.

Intermolecular Interactions and Charge Transfer Studies Involving Nicotinates

The study of intermolecular interactions and charge transfer is fundamental to understanding the solid-state properties and biological activity of nicotinates. The presence of a cyano group and a nicotinate moiety in Methyl 6-cyano-2-methylnicotinate suggests the potential for significant intermolecular interactions and intramolecular charge transfer (ICT).

Computational studies on cyano-substituted pyridine derivatives have shown that the cyano group can act as an effective electron acceptor, leading to interesting photophysical properties. researchgate.netrsc.org The addition of a cyano group to imidazo[1,2-a]pyridine (B132010) derivatives, for instance, has been shown to stabilize the lowest unoccupied molecular orbital (LUMO) and influence the intramolecular charge transfer characteristics. researchgate.net This suggests that in Methyl 6-cyano-2-methylnicotinate, the cyano group at the 6-position would significantly impact the electronic distribution within the molecule.

Theoretical modeling of nicotinic acid hydrazide complexes has been performed using DFT to investigate their interaction with gases like H₂S. researchgate.net These studies utilize topological parameters derived from the quantum theory of atoms-in-molecules (QTAIM), such as the Laplacian of electron density and total electronic density at bond critical points, to characterize the nature of intermolecular bonds. researchgate.net Similar analyses could be applied to understand the crystal packing and intermolecular interactions of Methyl 6-cyano-2-methylnicotinate.

Furthermore, studies on nicotinamide (B372718) have employed the COSMO-RS-DARE approach to investigate solute-solute and solute-solvent intermolecular interactions. mdpi.com These computational models have revealed that the self-association of nicotinamide is a predominant intermolecular interaction in various solvents. mdpi.com For Methyl 6-cyano-2-methylnicotinate, similar computational approaches could predict its solubility and aggregation behavior in different media.

The concept of charge transfer is also central to the design of materials for organic electronics. Research on cyano-substituted pyridine derivatives has demonstrated their potential as bipolar transporting materials in organic light-emitting devices (OLEDs). rsc.org The incorporation of both electron-donating and electron-withdrawing groups can lead to balanced charge transport properties. rsc.org In Methyl 6-cyano-2-methylnicotinate, the interplay between the methyl group (weakly electron-donating) and the cyano and ester groups (electron-withdrawing) could be analyzed computationally to assess its potential in materials science applications.

Table 2: Key Intermolecular Interactions and Computational Approaches for Nicotinate and Pyridine Derivatives

| Type of Interaction/Study | Computational Method/Approach | Key Findings for Related Compounds | Potential Relevance for Methyl 6-cyano-2-methylnicotinate | Reference |

| Intramolecular Charge Transfer (ICT) | DFT and TD-DFT | Cyano groups act as strong electron acceptors, influencing photophysical properties. | The cyano group at C6 likely induces significant ICT, affecting its electronic and optical properties. | researchgate.net |

| Intermolecular Interactions | Quantum Theory of Atoms-in-Molecules (QTAIM) | Characterization of non-covalent bonds in nicotinic acid hydrazide complexes. | Can be used to analyze hydrogen bonds and other weak interactions in the crystal structure. | researchgate.net |

| Solute-Solvent Interactions | COSMO-RS-DARE | Prediction of solubility and self-association of nicotinamide in various solvents. | Could predict the solubility and aggregation behavior in different solvent environments. | mdpi.com |

| Bipolar Transport Properties | DFT | Cyano-substituted pyridines can exhibit balanced hole and electron transport. | The combination of substituents may lead to interesting charge transport characteristics for materials applications. | rsc.org |

This table is interactive. You can sort and filter the data.

Methyl 6 Cyano 2 Methylnicotinate As a Versatile Synthetic Intermediate

Building Block for Nitrogen-Containing Heterocycles

The strategic placement of functional groups on the pyridine (B92270) ring of methyl 6-cyano-2-methylnicotinate makes it an ideal precursor for a variety of nitrogen-containing heterocycles. The cyano and ester moieties can be readily transformed into other functional groups, while the pyridine nitrogen and the methyl group can also participate in or direct further chemical modifications.

Preparation of Functionalized Pyridines and Fused Ring Systems

Methyl 6-cyano-2-methylnicotinate serves as a key starting material for the synthesis of highly substituted pyridines. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These transformations allow for the introduction of a wide range of substituents onto the pyridine core, leading to a diverse library of functionalized pyridines.

Furthermore, this versatile intermediate is instrumental in the construction of fused heterocyclic systems. For instance, the reaction of appropriately substituted pyridines, which can be derived from methyl 6-cyano-2-methylnicotinate, can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.netmdpi.comnih.govnih.govresearchgate.net These fused bicyclic structures are of significant interest due to their prevalence in medicinally active compounds. The general strategy often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl-like functionality, which can be elaborated from the substituents on the pyridine ring.

Another example of its utility in forming fused systems is in the synthesis of 5,6-ring-fused 2-pyridones. organic-chemistry.org Tandem condensation reactions involving cyclic β-keto methyl esters and propiolamide, followed by intramolecular ring closure, can generate these valuable scaffolds. organic-chemistry.org The reactivity of the functional groups in methyl 6-cyano-2-methylnicotinate makes it a suitable candidate for analogous transformations, enabling access to complex polycyclic structures. The halocyclization of allyl derivatives of 3-cyano-4,6-dimethyl-2-pyridone has also been reported to yield 2,3-dihydro researchgate.netnih.govoxazolo[3,2-a]pyridinium salts, demonstrating another pathway to fused systems. researchgate.net

Synthesis of Nicotinamide (B372718) and Pyridine-Related Analogues

Methyl 6-cyano-2-methylnicotinate is a direct precursor to nicotinamide and nicotinic acid analogues. The methyl ester functionality can be readily converted to a primary, secondary, or tertiary amide through aminolysis with the corresponding amine. This straightforward conversion provides access to a wide variety of N-substituted nicotinamides.

Similarly, hydrolysis of the methyl ester, typically under basic or acidic conditions, yields the corresponding 6-cyano-2-methylnicotinic acid. google.com This carboxylic acid can then be used in standard amide coupling reactions to produce a diverse range of nicotinamide analogues. A patent describes the hydrolysis of methyl 2-methylnicotinate to 2-methylnicotinic acid, a process that can be extrapolated to methyl 6-cyano-2-methylnicotinate. google.com

The cyano group can also be manipulated to generate further analogues. For example, hydrolysis of the cyano group to a carboxylic acid would yield a pyridine dicarboxylic acid derivative, while reduction would lead to an aminomethyl-substituted nicotinate (B505614). These transformations significantly expand the range of accessible pyridine-related analogues that can be synthesized from this versatile starting material.

Precursor in Multistep Organic Synthesis

Beyond its use in the direct synthesis of functionalized pyridines and their fused-ring counterparts, methyl 6-cyano-2-methylnicotinate serves as a valuable precursor in more extended, multistep synthetic sequences. Its inherent functionality allows for its strategic incorporation into complex molecular architectures and the construction of advanced chemical scaffolds.

Strategies for Incorporating the Nicotinate Moiety into Complex Molecular Architectures

The nicotinate scaffold of methyl 6-cyano-2-methylnicotinate can be strategically integrated into larger and more complex molecules. The functional groups on the ring provide handles for a variety of coupling reactions, allowing for the attachment of other molecular fragments.

One notable example is the synthesis of 6-methyl nicotine, as detailed in a patent. google.com This synthesis starts from methyl 6-methylnicotinate (B8608588) and involves a series of reactions, including an ester condensation with gamma-butyrolactone, to build the pyrrolidine (B122466) ring onto the pyridine core. google.com This demonstrates a clear strategy where the nicotinate acts as a foundational scaffold upon which a more complex heterocyclic system is constructed. Although the starting material is not the cyano-substituted derivative, the principle of utilizing the nicotinate core and modifying its substituents is directly applicable.

The preparation of etoricoxib (B1671761) intermediates also highlights the utility of related substituted pyridines in building complex molecules. google.com The synthesis involves transformations of a 3-cyano-6-methyl-2(1H)-pyridone, showcasing how the cyano- and methyl-substituted pyridine core can be a key component in the assembly of a larger drug molecule. google.com

Utility in the Construction of Advanced Chemical Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, and substituted pyridines derived from methyl 6-cyano-2-methylnicotinate are valuable for the construction of advanced chemical scaffolds with potential biological activity. These scaffolds can serve as the core of new therapeutic agents.

For instance, the development of kinase inhibitors often relies on heterocyclic scaffolds that can be extensively functionalized to optimize binding to the target enzyme. A study on the discovery of potent c-MET inhibitors describes the synthesis of derivatives with different quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups. nih.gov While not starting directly from methyl 6-cyano-2-methylnicotinate, the importance of substituted pyridine moieties in these kinase inhibitor scaffolds underscores the potential of this building block. The ability to generate a variety of functionalized pyridines from methyl 6-cyano-2-methylnicotinate makes it a highly relevant precursor for creating libraries of compounds to be screened for kinase inhibitory activity and other biological targets. google.comnih.gov

Future Perspectives and Emerging Research Avenues for Methyl 6 Cyano 2 Methylnicotinate

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient chemical syntheses is a cornerstone of modern chemistry. While specific sustainable routes for methyl 6-cyano-2-methylnicotinate are not extensively documented, general advancements in the synthesis of pyridine (B92270) and cyanopyridine derivatives offer a blueprint for future research. These methods prioritize the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Future synthetic strategies for methyl 6-cyano-2-methylnicotinate are likely to move away from traditional multi-step processes that often involve harsh conditions and generate significant waste. Promising areas of exploration include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinic acid derivatives is a rapidly growing field. aksci.combldpharm.com Nitrilase enzymes, for instance, have been successfully employed for the conversion of cyanopyridines to their corresponding carboxylic acids under mild, aqueous conditions. aksci.com Research into identifying or engineering enzymes that can facilitate the specific cyanomethylation and esterification reactions required for the synthesis of methyl 6-cyano-2-methylnicotinate could lead to highly selective and environmentally friendly production methods.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. sigmaaldrich.com The synthesis of pyridine derivatives has been successfully demonstrated using flow chemistry, often with heterogeneous catalysts that can be easily recovered and reused. sigmaaldrich.com Applying this technology to the synthesis of methyl 6-cyano-2-methylnicotinate could lead to a more streamlined, efficient, and safer manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields. achmem.com The one-pot, multi-component synthesis of functionalized pyridines has been effectively achieved using microwave assistance, highlighting a potential avenue for the rapid and efficient production of methyl 6-cyano-2-methylnicotinate. achmem.com

Table 1: Comparison of Potential Synthetic Methodologies for Methyl 6-cyano-2-methylnicotinate

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity. |

| Flow Chemistry | Enhanced safety, scalability, improved efficiency. | Initial setup costs, catalyst deactivation. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Scalability for industrial production, potential for localized overheating. |

Application of Advanced Analytical and Computational Techniques

A thorough understanding of the physicochemical properties of methyl 6-cyano-2-methylnicotinate is crucial for its effective utilization. While specific analytical and computational studies on this compound are limited, the application of modern techniques to similar molecules provides a clear path forward.

Future research will likely involve a detailed characterization of methyl 6-cyano-2-methylnicotinate using a suite of advanced analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the molecule. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignments of all proton and carbon signals, offering deep insights into the molecule's connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition. Different ionization techniques, such as electrospray ionization (ESI) and electron ionization (EI), can be used to study its fragmentation patterns, which can aid in structural elucidation.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the nitrile (C≡N), ester (C=O), and the pyridine ring vibrations.

In parallel, computational chemistry will play a pivotal role in predicting and understanding the properties of methyl 6-cyano-2-methylnicotinate. Density Functional Theory (DFT) calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Determine electronic properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity.

Simulate spectroscopic data: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Table 2: Key Analytical and Computational Data for Characterization

| Technique | Information Obtained | Predicted/Inferred Data for Methyl 6-cyano-2-methylnicotinate |

|---|---|---|

| 1H NMR | Proton environment and connectivity | Distinct signals for the methyl group, ester methyl group, and aromatic protons on the pyridine ring. |

| 13C NMR | Carbon skeleton | Signals for the nitrile carbon, ester carbonyl carbon, aromatic carbons, and methyl carbons. |

| HRMS | Exact mass and elemental composition | Molecular formula C9H8N2O2, Molecular Weight: 176.17 g/mol. achmem.com |

| DFT | Electronic structure and reactivity | Calculation of HOMO-LUMO gap to predict reactivity, and electrostatic potential to identify nucleophilic and electrophilic sites. |

Discovery of Unprecedented Reactivity and Transformational Pathways

The unique arrangement of functional groups in methyl 6-cyano-2-methylnicotinate—a nitrile, a methyl group, and a nicotinate (B505614) ester on a pyridine ring—suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations of this versatile building block.

Key areas for investigation include:

Reactions of the Cyano Group: The nitrile functionality is a versatile handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. The development of selective transformations of the cyano group in the presence of the ester and methyl functionalities will be a key focus.

Reactivity of the Methyl Group: The methyl group at the 2-position of the pyridine ring is activated and can undergo a variety of reactions. aksci.comachmem.com It can be oxidized to a carboxylic acid, halogenated, or deprotonated to form a nucleophilic species that can react with various electrophiles. achmem.com Exploring these reactions could lead to the synthesis of a diverse array of substituted pyridine derivatives.

Transformations of the Pyridine Ring: The pyridine ring itself can undergo various modifications, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electronic effects of the cyano, methyl, and ester substituents will influence the regioselectivity of these reactions, opening up pathways to highly functionalized pyridine cores.

Domino and Tandem Reactions: The multiple functional groups in methyl 6-cyano-2-methylnicotinate make it an ideal candidate for the development of domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This can significantly increase synthetic efficiency and reduce waste.

Expansion of its Role as a Key Intermediate in Chemical Synthesis

While the direct application of methyl 6-cyano-2-methylnicotinate is not yet widely established, its structural motifs are present in many biologically active compounds and functional materials. A major area of future research will be to leverage this compound as a key intermediate for the synthesis of more complex and valuable molecules.

Potential applications as a synthetic intermediate include:

Medicinal Chemistry: Pyridine and its derivatives are privileged scaffolds in drug discovery, appearing in a vast number of pharmaceuticals. The functional groups of methyl 6-cyano-2-methylnicotinate allow for its elaboration into a variety of drug-like molecules. For example, a structurally similar compound, ethyl 6-chloro-5-cyano-2-methylnicotinate, is a key intermediate in the synthesis of P2Y12 antagonists, which are important antiplatelet drugs. bldpharm.com This suggests that methyl 6-cyano-2-methylnicotinate could serve as a valuable starting material for the development of new therapeutics.

Agrochemicals: Many successful herbicides, insecticides, and fungicides contain a pyridine core. The unique substitution pattern of methyl 6-cyano-2-methylnicotinate could be exploited to create novel agrochemicals with improved efficacy and environmental profiles. For instance, the related compound 2-picoline is a precursor to the agrichemical nitrapyrin. achmem.com

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrile and ester groups of methyl 6-cyano-2-methylnicotinate can act as coordination sites for metal ions, making it a potential building block for the design of new materials with interesting catalytic, photophysical, or gas-sorption properties.

Table 3: Potential Applications of Methyl 6-cyano-2-methylnicotinate Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel therapeutics (e.g., enzyme inhibitors, receptor antagonists) | The pyridine scaffold is a common feature in many approved drugs. |

| Agrochemicals | Development of new herbicides, insecticides, and fungicides | Many agrochemicals are based on functionalized pyridine rings. |

| Materials Science | Creation of metal-organic frameworks (MOFs) and functional polymers | The nitrile and ester groups can act as ligands for metal coordination. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.